molecular formula C15H22N2O3S B2435177 N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 288154-79-0

N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2435177
CAS No.: 288154-79-0
M. Wt: 310.41
InChI Key: HGNMRYMGUGOATL-UHFFFAOYSA-N
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Description

N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth.

Mode of Action

This compound interacts with DHFR, inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth.

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of purines and pyrimidines, which are essential components of DNA. This disruption leads to a decrease in DNA synthesis and cell growth.

Result of Action

The inhibition of DHFR by this compound leads to a decrease in DNA synthesis and cell growth . This can result in antimicrobial and antitumor activities, as the compound can prevent the proliferation of bacteria or cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,6-dimethylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,6-Dimethylpiperidin-1-ylsulfonyl)phenyl)isoindoline-1,3-dione
  • N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-2-(4-ethylpiperazine-1-carbonyl)benzamide

Uniqueness

N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-5-4-6-12(2)17(11)21(19,20)15-9-7-14(8-10-15)16-13(3)18/h7-12H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNMRYMGUGOATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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